molecular formula C8H10ClN3 B572344 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine CAS No. 1250038-98-2

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine

Cat. No.: B572344
CAS No.: 1250038-98-2
M. Wt: 183.639
InChI Key: UVTADUQYEZQCAM-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with cyclopropylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: Shares a similar pyrimidine core but with different substituents.

    2-Chloro-4,6-dimethylpyrimidine: Another pyrimidine derivative with different functional groups.

Uniqueness: 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals with enhanced efficacy and selectivity.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-4-7(11-6-2-3-6)12-8(9)10-5/h4,6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTADUQYEZQCAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693571
Record name 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250038-98-2
Record name 2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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